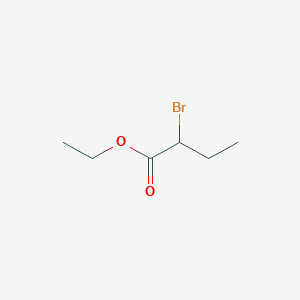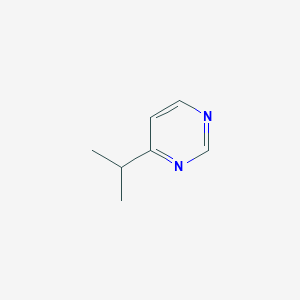
4-Isopropylpyrimidine
Vue d'ensemble
Description
4-Isopropylpyrimidine is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. This compound is a pyrimidine derivative, which is a class of compounds that has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-Isopropylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-Isopropylpyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
4-Isopropylpyrimidine has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, 4-Isopropylpyrimidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Isopropylpyrimidine in lab experiments include its wide range of biological activities, its relatively simple synthesis method, and its potential for the development of new drugs and agrochemicals. However, the limitations of using 4-Isopropylpyrimidine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-Isopropylpyrimidine. One direction is the development of new drugs and agrochemicals based on the properties of 4-Isopropylpyrimidine. Another direction is the study of the mechanism of action of 4-Isopropylpyrimidine and the identification of its molecular targets. Additionally, the potential toxicity of 4-Isopropylpyrimidine should be further studied to ensure its safety for use in humans and animals.
Applications De Recherche Scientifique
4-Isopropylpyrimidine has been found to possess a wide range of biological activities, including antiviral, antifungal, and antibacterial properties. It has also been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. These properties make 4-Isopropylpyrimidine a promising candidate for the development of new drugs and agrochemicals.
Propriétés
Numéro CAS |
129793-51-7 |
|---|---|
Nom du produit |
4-Isopropylpyrimidine |
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-3-4-8-5-9-7/h3-6H,1-2H3 |
Clé InChI |
KRNKNRPGDFPSFD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=NC=C1 |
SMILES canonique |
CC(C)C1=NC=NC=C1 |
Synonymes |
Pyrimidine, 4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

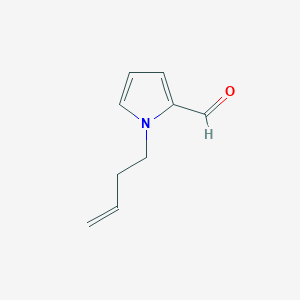

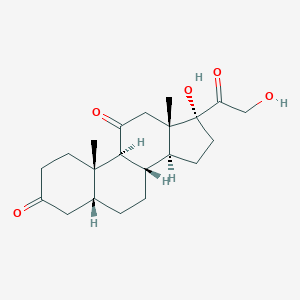
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
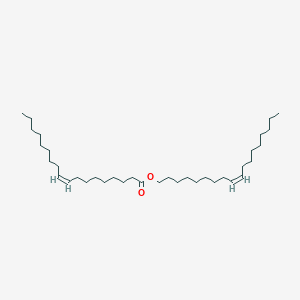
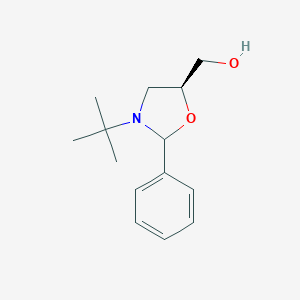
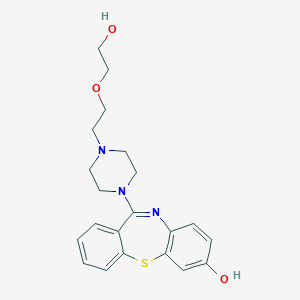
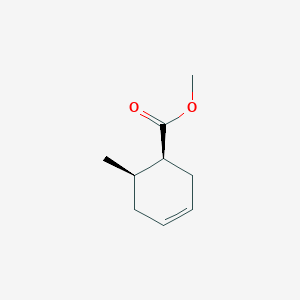
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
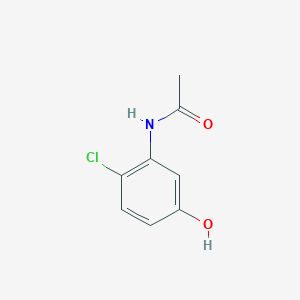
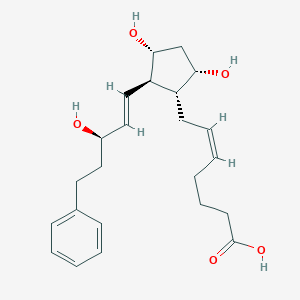
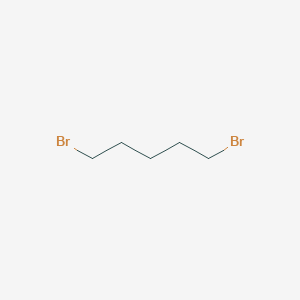
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
